molecular formula C21H21ClN2O2 B2564241 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one CAS No. 862244-18-6

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Cat. No.: B2564241
CAS No.: 862244-18-6
M. Wt: 368.86
InChI Key: VTJGWCODEMIOGE-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a complex organic compound that combines a piperazine ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 3-chlorophenylamine with an appropriate piperazine precursor under controlled conditions.

    Mannich Reaction: The piperazine derivative is then subjected to a Mannich reaction with formaldehyde and a chromenone precursor to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Pharmacology: It is investigated for its effects on various biological pathways and receptors, including its potential as a psychoactive substance.

    Biochemistry: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine structure but differs in its triazole and methoxyphenyl groups.

    1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL): Another compound with a piperazine core, but with different substituents.

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring and a chromenone structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGWCODEMIOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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